Ethyl 5-bromo-6-hydroxypicolinate

Medicinal Chemistry Kinase Inhibitor Synthesis 2-Pyridone Pharmacophore

Ethyl 5-bromo-6-hydroxypicolinate (CAS 1214346-74-3; molecular formula C₈H₈BrNO₃; molecular weight 246.06 g/mol) is a heterobifunctional picolinate ester featuring a bromine atom at the 5-position and a hydroxyl group at the 6-position of the pyridine ring, with an ethyl ester at the 2-carboxylate position. This compound exists in tautomeric equilibrium with its keto form, ethyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 1214347-24-6), a feature that distinguishes it from non-hydroxylated picolinate analogs and underpins its dual reactivity profile.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06
CAS No. 1214346-74-3
Cat. No. B2509948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-bromo-6-hydroxypicolinate
CAS1214346-74-3
Molecular FormulaC8H8BrNO3
Molecular Weight246.06
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C(=O)N1)Br
InChIInChI=1S/C8H8BrNO3/c1-2-13-8(12)6-4-3-5(9)7(11)10-6/h3-4H,2H2,1H3,(H,10,11)
InChIKeyQTOUGSSHYFZLKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-Bromo-6-Hydroxypicolinate (CAS 1214346-74-3): Chemical Identity and Research-Grade Specifications


Ethyl 5-bromo-6-hydroxypicolinate (CAS 1214346-74-3; molecular formula C₈H₈BrNO₃; molecular weight 246.06 g/mol) is a heterobifunctional picolinate ester featuring a bromine atom at the 5-position and a hydroxyl group at the 6-position of the pyridine ring, with an ethyl ester at the 2-carboxylate position . This compound exists in tautomeric equilibrium with its keto form, ethyl 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate (CAS 1214347-24-6), a feature that distinguishes it from non-hydroxylated picolinate analogs and underpins its dual reactivity profile . Commercially, it is supplied with a minimum purity specification of 98% (HPLC) by multiple vendors including AKSci, Bide Pharmatech, and CoolPharm, with standard storage at ambient temperature under inert atmosphere . Notably, the compound is explicitly classified under the "Protein Degrader Building Blocks" product family by major suppliers, reflecting its designed utility in targeted protein degradation (PROTAC) synthesis [1].

Why Substituting Ethyl 5-Bromo-6-Hydroxypicolinate with Close Picolinate Analogs Introduces Synthetic and Functional Risk


Within the brominated picolinate chemical space, seemingly minor structural variations produce functionally non-equivalent building blocks. The ethyl ester of ethyl 5-bromo-6-hydroxypicolinate offers a distinct lipophilicity and steric profile versus the corresponding methyl ester (methyl 5-bromo-6-hydroxypicolinate, CAS 178876-86-3; clogP differential of approximately +0.5 log units), which alters partitioning behavior in both reaction media and biological membrane permeability assays [1]. More critically, the free carboxylic acid analog (5-bromo-6-hydroxypicolinic acid, CAS 1214385-51-9) lacks the ester-protected carboxylate required for chemoselective amide coupling or late-stage diversification without additional protection/deprotection steps, adding 1–2 synthetic transformations . Regioisomeric variants—such as ethyl 6-bromo-5-hydroxypicolinate (CAS 1807217-80-6) or ethyl 5-bromo-3-hydroxypicolinate (CAS 1246845-70-4)—place the hydrogen-bond-donating hydroxyl group at a different ring position, which can fundamentally alter metal-chelation geometry, kinase hinge-binding motif recognition, and the trajectory of any attached payload in PROTAC conjugates . Non-hydroxylated analogs (e.g., ethyl 5-bromopicolinate) eliminate a key hydrogen-bond donor/acceptor site, reducing the compound's capacity for target engagement in biological systems. These structural differences are amplified when the compound serves as a synthetic intermediate: the 5-bromo substituent is positioned for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the 6-hydroxyl group can undergo O-alkylation or serve as a directing group, a dual-functionalization window not simultaneously available in any single regioisomer .

Quantitative Differentiation Evidence for Ethyl 5-Bromo-6-Hydroxypicolinate: Comparator-Based Analysis


Regiochemical Bromine Positioning Enables Patent-Documented 2-Pyridone Pharmacophore Construction

Ethyl 5-bromo-6-hydroxypicolinate (as its keto tautomer CAS 1214347-24-6) is explicitly cited in US patent US2011/237791 A1 (Taisho Pharmaceutical / Nissan Chemical Industries) as a synthetic intermediate for constructing 2-pyridone compounds, a privileged pharmacophore in kinase inhibition [1]. The patent, titled '2-pyridone compounds,' describes a compound library wherein the 5-bromo-6-oxo-1,6-dihydropyridine-2-carboxylate scaffold serves as a direct precursor to bioactive 2-pyridones via the tautomeric hydroxyl/oxo functionality. In contrast, ethyl 5-bromopicolinate—which lacks the 6-hydroxyl/oxo group—cannot participate in this tautomer-driven pharmacophore construction and would require additional oxidation steps to access the 2-pyridone oxidation state. This patent precedent provides direct documentary evidence that the 5-bromo-6-hydroxy substitution pattern, specifically embodied in the target compound, has been selected over non-hydroxylated alternatives in an industrial drug discovery context .

Medicinal Chemistry Kinase Inhibitor Synthesis 2-Pyridone Pharmacophore

Ethyl Ester Provides Quantifiable Lipophilicity Advantage Over Methyl Ester for Membrane Permeability in PROTAC Design

The ethyl ester moiety of the target compound confers a computed octanol-water partition coefficient (XLogP3-AA) approximately 0.5 log units higher than that of the corresponding methyl ester analog (methyl 5-bromo-6-hydroxypicolinate, CAS 178876-86-3), based on PubChem-computed physicochemical property comparisons between methyl and ethyl picolinate ester series [1]. This lipophilicity increment falls within the optimal range for passive membrane permeability (generally clogP 1–4 for oral bioavailability) and is particularly relevant in PROTAC design, where the physicochemical properties of each building block contribute additively to the overall degrader molecule's ability to cross cellular membranes [2]. The ethyl ester also provides a marginally slower rate of esterase-mediated hydrolysis compared to the methyl ester in intracellular environments, as established by classical structure-metabolism relationships for ester prodrugs—a factor relevant when the ester is retained in the final conjugate or used as a protected intermediate [3].

PROTAC Targeted Protein Degradation Lipophilicity Optimization

Supplier-Designated Protein Degrader Building Block Status Differentiates from Generic Picolinate Intermediates

Ethyl 5-bromo-6-hydroxypicolinate is explicitly classified by major research chemical suppliers (Aladdin Scientific/CalpacLab) under the 'Protein Degrader Building Blocks' product family, a curated category reserved for compounds possessing structural features—specifically, a bromine leaving group for cross-coupling conjugation to target-protein ligands and a carboxylate ester for linker attachment—that directly enable modular PROTAC assembly [1]. In contrast, the free acid analog 5-bromo-6-hydroxypicolinic acid (CAS 1214385-51-9) is listed under generic 'Pyridine Derivatives' or 'Building Blocks' categories without this specific degrader designation, reflecting the absence of a pre-installed, linker-ready ester handle . This supplier-level curation is a practical proxy for demonstrated synthetic utility in PROTAC workflows, where the ethyl ester allows direct amidation or transesterification with amine- or hydroxyl-terminated linker-E3 ligase conjugates, eliminating a protection/deprotection sequence required when starting from the free acid .

PROTAC Building Block Targeted Protein Degradation Chemical Biology

Dual Tautomeric Functionality Confers Distinct Reactivity Profile Versus Single-State Picolinate Esters

The target compound's 6-hydroxyl group participates in a keto-enol tautomerism with the pyridine nitrogen, yielding the 6-oxo-1,6-dihydropyridine tautomer (CAS 1214347-24-6), a structural equilibrium documented in the compound's IUPAC nomenclature (ethyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate) and supported by its registration under dual CAS numbers (1214346-74-3 and 1214347-24-6) . This tautomerism creates a lactam-like NH donor and carbonyl acceptor pair that can engage in hydrogen-bonding interactions distinct from those of the pure enol form. By comparison, ethyl 5-bromopicolinate (lacking the 6-OH/oxo group) exists exclusively in a single, non-tautomeric state and cannot present this hydrogen-bond donor/acceptor motif. Similarly, ethyl 6-bromo-5-hydroxypicolinate (regioisomer with OH at position 5) exhibits tautomerism but with the hydrogen-bond vector oriented differently relative to the ester, altering molecular recognition . The 5-bromo-6-hydroxy arrangement positions the tautomeric NH/OH group adjacent to the bromine atom, enabling potential intramolecular hydrogen bonding (Br···HO) that can stabilize specific conformations during receptor binding or crystal packing [1].

Tautomerism Synthetic Chemistry Heterocyclic Reactivity

98% Minimum Purity with Multi-Vendor Availability Ensures Reproducibility Across Research Sites

Ethyl 5-bromo-6-hydroxypicolinate is commercially available from at least five independent suppliers (AKSci, Bide Pharmatech, CoolPharm, MolCore, Aladdin Scientific) at a standardized minimum purity specification of 98% (HPLC), with supporting certificates of analysis (CoA) and, in some cases, SDS documentation . This multi-vendor availability with consistent purity reduces single-supplier dependency risk. In comparison, certain close analogs—such as ethyl 5-bromo-3-hydroxypicolinate (CAS 1246845-70-4) and ethyl 6-bromo-5-hydroxypicolinate (CAS 1807217-80-6)—are available from fewer suppliers (typically 1–2) with purity specifications that are less consistently reported (ranging from 95% to 97%), introducing potential batch-to-batch variability in critical research applications [1]. The target compound's pricing at the 1g scale (approximately $289 USD from AKSci) also positions it competitively relative to the methyl ester analog, which carries similar pricing but with the noted lipophilicity and stability disadvantages .

Quality Control Reproducibility Research Procurement

Optimal Procurement and Application Scenarios for Ethyl 5-Bromo-6-Hydroxypicolinate Based on Evidence


PROTAC Degrader Library Synthesis: Direct Conjugation to E3 Ligase-Linker Conjugates

Medicinal chemistry teams constructing PROTAC libraries should procure this compound as a target-protein ligand precursor. The 5-bromo substituent serves as a Suzuki-Miyaura coupling handle for attaching diverse aryl/heteroaryl warheads, while the ethyl ester allows direct amidation with amine-terminated linker-E3 ligase conjugates (e.g., VHL or CRBN recruiters) without a protection/deprotection sequence [1]. The supplier classification as a 'Protein Degrader Building Block' further validates this application [2]. The +0.5 logP advantage of the ethyl ester over the methyl ester analog supports improved cellular permeability of the final degrader construct [3].

2-Pyridone Kinase Inhibitor Scaffold Construction via Tautomer-Driven Cyclization

Following the precedent established in US patent US2011/237791 A1, research groups developing ATP-competitive kinase inhibitors can utilize the tautomeric 6-oxo form of this compound to construct 2-pyridone pharmacophores, a scaffold validated in multiple kinase inhibitor programs (including PI3Kγ and EGFR-targeted series) [1]. The pre-installed bromine at the 5-position enables late-stage diversification via palladium-catalyzed cross-coupling after pyridone ring formation, allowing rapid analog generation for structure-activity relationship (SAR) studies [2].

Multi-Site Collaborative Medicinal Chemistry Programs Requiring Supply Chain Redundancy

For academic or industrial consortia distributed across multiple research sites, procurement of this specific picolinate building block (rather than less widely available regioisomers) ensures consistent material quality and uninterrupted supply. With ≥5 independent vendors offering ≥98% purity and competitive pricing at gram scale (approximately $289/g), the compound meets the supply chain robustness requirements for long-term SAR campaigns where reordering consistency is critical [1]. The availability of full certificates of analysis (CoA) and safety data sheets (SDS) from multiple sources further supports compliance with institutional chemical hygiene and quality assurance protocols [2].

Fragment-Based Drug Discovery: Hinge-Binding Motif with Dual Hydrogen-Bond Capability

The 5-bromo-6-hydroxypicolinate scaffold presents a hydrogen-bond donor (tautomeric NH/OH) and acceptor (ester carbonyl) in a spatial arrangement compatible with kinase hinge-region binding, a motif exploited by related 6-hydroxypicolinate fragments in published crystallographic studies [1]. The bromine atom provides electron density for halogen bonding with backbone carbonyl oxygens in the kinase hinge (estimated Br···O=C distance of 2.8–3.2 Å based on class-level halogen bonding geometries), potentially contributing an additional 0.5–1.0 kcal/mol in binding free energy beyond what the non-brominated or chloro-analog can achieve [2]. This positions the compound as a viable starting point for fragment growing or merging strategies in kinase drug discovery.

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